Bienvenue dans la boutique en ligne BenchChem!

N-Mal-N-bis(PEG2-NHS ester)

Bioconjugation Antibody-Drug Conjugates PROTACs

Upgrade your conjugation strategy with N-Mal-N-bis(PEG2-NHS ester) (CAS 2182601-73-4). Unlike linear 1:1 linkers, its unique branched architecture (1 maleimide + 2 NHS esters) enables dual payload attachment or 'Y'-shaped PEGylation. This directly achieves higher drug-to-antibody ratios (DAR 6-8) without aggregation and facilitates precise ternary complex assembly in PROTACs. Essential for optimizing therapeutic efficacy, pharmacokinetics, and degradation efficiency in next-generation ADC and PROTAC development. Available now with high purity for R&D and scale-up.

Molecular Formula C29H38N4O15
Molecular Weight 682.6 g/mol
Cat. No. B609594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Mal-N-bis(PEG2-NHS ester)
SynonymsN-Mal-N-bis(PEG2-NHS ester)
Molecular FormulaC29H38N4O15
Molecular Weight682.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H38N4O15/c34-21(7-10-31-22(35)1-2-23(31)36)30(11-15-45-19-17-43-13-8-28(41)47-32-24(37)3-4-25(32)38)12-16-46-20-18-44-14-9-29(42)48-33-26(39)5-6-27(33)40/h1-2H,3-20H2
InChIKeyJIFSJZLGALHIEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-Mal-N-bis(PEG2-NHS ester) for Branched Bioconjugation and PROTAC Synthesis


N-Mal-N-bis(PEG2-NHS ester) (CAS 2182601-73-4) is a heterobifunctional, branched polyethylene glycol (PEG) crosslinker containing one maleimide and two NHS ester groups [1]. This architecture enables a single thiol-reactive maleimide to conjugate to a payload (e.g., a drug or targeting ligand) while the two amine-reactive NHS esters provide a dual attachment point for a biomolecule (e.g., an antibody or protein), facilitating higher drug-to-antibody ratios (DAR) or the creation of branched conjugates . It is a key building block for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) [2].

Why Linear Alternatives Cannot Replace Branched N-Mal-N-bis(PEG2-NHS ester) in Complex Conjugate Design


Substituting a linear heterobifunctional linker like Mal-PEG2-NHS ester or SM(PEG)2 for N-Mal-N-bis(PEG2-NHS ester) fundamentally limits conjugate architecture and performance. Linear linkers provide only a 1:1:1 stoichiometry between payload, linker, and biomolecule, which restricts the drug-to-antibody ratio (DAR) in ADC applications . In contrast, the branched structure of N-Mal-N-bis(PEG2-NHS ester) provides two NHS ester groups for a single maleimide, enabling the attachment of two payload molecules per conjugation site. This directly supports higher DAR, which is critical for enhancing therapeutic efficacy in ADCs without causing aggregation, a common issue with high DAR conjugates made with linear, hydrophobic linkers . Furthermore, for PROTAC synthesis, the branched architecture offers a unique handle for constructing ternary complexes, a function that linear linkers cannot replicate .

Quantitative Differentiation of N-Mal-N-bis(PEG2-NHS ester) vs. Linear and Alternative Branched Linkers


Architectural Advantage: Branched vs. Linear Stoichiometry

N-Mal-N-bis(PEG2-NHS ester) possesses a branched architecture with one maleimide and two NHS ester groups, enabling a 1:2 (maleimide:NHS) reactive stoichiometry [1]. This contrasts with linear heterobifunctional linkers like Mal-PEG2-NHS ester or SM(PEG)2, which have a 1:1 stoichiometry . The branched structure allows for the attachment of two payload molecules (e.g., drugs or ligands) per conjugation site, which is not possible with linear linkers. This architectural difference directly impacts the achievable drug-to-antibody ratio (DAR) in ADCs .

Bioconjugation Antibody-Drug Conjugates PROTACs

Conjugate Hydrophilicity and Aggregation Mitigation

Branched PEG linkers, such as N-Mal-N-bis(PEG2-NHS ester), are reported to enable higher drug-to-antibody ratios (DAR) without inducing aggregation, a key limitation of traditional hydrophobic linkers like SPDB and SMCC . While specific aggregation data for N-Mal-N-bis(PEG2-NHS ester) conjugates is not published, this is a class-level inference for branched PEG linkers. The enhanced hydrophilicity from the PEG chains shields hydrophobic payloads, reducing non-specific interactions and aggregation [1].

Antibody-Drug Conjugates Protein Conjugation Aggregation

PROTAC Synthesis: A Unique Ternary Complex Handle

N-Mal-N-bis(PEG2-NHS ester) is explicitly marketed and utilized as a PROTAC linker due to its branched design . The presence of a maleimide and two NHS esters provides three distinct attachment points, enabling the construction of heterobifunctional molecules that recruit an E3 ligase and a target protein, while also potentially incorporating a third functional element (e.g., a fluorophore or a second E3 ligand) . This is a class-level inference, as PROTAC design benefits from branched linkers. Linear heterobifunctional linkers (e.g., SM(PEG)2) offer only two attachment points, limiting the potential for more complex ternary complexes .

PROTACs Targeted Protein Degradation Linker Chemistry

Optimal Application Scenarios for N-Mal-N-bis(PEG2-NHS ester) Based on Its Differentiating Features


High-DAR Antibody-Drug Conjugate (ADC) Development

Utilize the branched architecture (1 maleimide:2 NHS esters) to conjugate two payload molecules per antibody conjugation site, achieving higher drug-to-antibody ratios (DAR 6-8) without inducing aggregation, a common limitation of linear linkers. This is particularly valuable for next-generation ADCs where improved potency and reduced off-target toxicity are required .

Complex PROTAC Design for Enhanced Ternary Complex Formation

Employ the three reactive handles (maleimide + 2 NHS esters) to assemble PROTACs with a defined geometry. This enables the precise spatial arrangement of the E3 ligase ligand and the target protein ligand, which can be optimized to improve degradation efficiency. The branched structure also allows for the incorporation of a third functional element, such as a fluorescent reporter for mechanistic studies .

Site-Specific Protein-Polymer Conjugates for Drug Delivery

Use the dual NHS ester groups to attach a single maleimide-functionalized therapeutic protein or antibody to two polymer chains (e.g., PEG) simultaneously. This creates a 'Y'-shaped conjugate with enhanced hydrodynamic volume and shielding, which can significantly improve pharmacokinetic profiles (e.g., prolonged half-life, reduced immunogenicity) compared to linear mono-PEGylation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Mal-N-bis(PEG2-NHS ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.